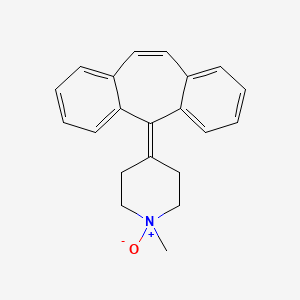

Cyproheptadine N-Oxide

Description

Overview of Cyproheptadine (B85728) N-Oxide as a Key Metabolite in Pharmacological Studies

Cyproheptadine undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Cyproheptadine N-Oxide is a notable product of oxidative metabolism. nih.govpsu.edu The formation of this N-oxide derivative is a significant pathway in the biotransformation of cyproheptadine. psu.eduuomustansiriyah.edu.iq

The metabolism of cyproheptadine is complex and involves several enzymatic reactions, including aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation, ultimately leading to various conjugated products. medcentral.comnih.gov this compound, along with other metabolites like 2-hydroxycyproheptadine and N-desmethylcyproheptadine, has been identified in studies investigating the metabolic fate of cyproheptadine. nih.gov The primary route of elimination of cyproheptadine and its metabolites is through urine, largely as conjugated forms. medcentral.comfda.gov

Significance of N-Oxidation in Drug Metabolism and Metabolite Research

N-oxidation is a common metabolic pathway for drugs containing tertiary amine functional groups, such as cyproheptadine. uomustansiriyah.edu.iqchuv.ch This process is catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). The addition of an oxygen atom to the nitrogen atom to form an N-oxide generally increases the polarity and water solubility of the compound, facilitating its excretion from the body. chuv.ch

The study of N-oxide metabolites is critical in drug development and pharmacology for several reasons:

Pharmacological Activity: N-oxide metabolites can sometimes retain, have reduced, or even exhibit different pharmacological activities compared to the parent drug. uomustansiriyah.edu.iq For instance, an isomeric mixture of this compound has been noted to possess antiserotonin and antihistamine activity. google.com

Toxicity: The formation of N-oxides can sometimes lead to the generation of reactive metabolites that may have toxicological implications.

Drug-Drug Interactions: The enzymes involved in N-oxidation can be induced or inhibited by other drugs, leading to potential drug-drug interactions.

Historical Context of Cyproheptadine and its Oxidative Derivatives in Research

Cyproheptadine was first patented in 1959 and introduced for medical use in 1961. wikipedia.org It is a tricyclic benzocycloheptene (B12447271) derivative with potent antihistaminic and antiserotonergic properties. wikipedia.orghmdb.ca Early research on cyproheptadine focused on its clinical applications for allergic conditions. fda.gov

Subsequent investigations into its metabolism revealed the formation of several oxidative derivatives. Studies in the 1970s utilized radiolabeled cyproheptadine to trace its metabolic fate in humans, identifying processes like aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation. nih.gov While N-oxidation was observed in animal studies, initial human studies suggested it was not a major metabolic pathway in humans. psu.edu However, later research, including fungal biotransformation studies which can mimic mammalian metabolism, identified this compound as a metabolite. nih.gov A patent filed in the 1970s described a specific geometrical isomer of this compound, β-cyproheptadine N-oxide, and its potential as an appetite stimulant with reduced antiserotonin side effects compared to the unresolved mixture. google.com

Rationale for Investigating this compound in Preclinical and Mechanistic Studies

The investigation of this compound in preclinical and mechanistic studies is driven by the need to fully characterize the pharmacological and toxicological profile of cyproheptadine. Understanding the metabolites of a drug is a crucial aspect of drug development, as regulatory agencies require comprehensive data on metabolic pathways.

Key reasons for studying this compound include:

Understanding the Complete Pharmacokinetic Profile: Characterizing all major metabolites helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Assessing Potential for Altered Efficacy or Toxicity: As metabolites can have their own biological activity, it is important to assess whether this compound contributes to the therapeutic effects or adverse reactions of cyproheptadine.

Investigating Unique Pharmacological Properties: As suggested by patent literature, specific isomers of this compound may possess unique therapeutic properties, such as appetite stimulation, that differ from the parent compound. google.com This warrants further investigation for potential new therapeutic applications.

Use as a Reference Standard: Pure, synthesized this compound serves as a crucial analytical reference standard for its quantification in biological samples during preclinical and clinical studies. synzeal.com

Interactive Data Tables

Table 1: Identified Metabolites of Cyproheptadine

| Metabolite Name | Metabolic Pathway | Reference |

| This compound | N-Oxidation | nih.gov |

| 2-hydroxycyproheptadine | Aromatic Hydroxylation | nih.gov |

| 1-hydroxycyproheptadine | Aromatic Hydroxylation | nih.gov |

| 3-hydroxycyproheptadine | Aromatic Hydroxylation | nih.gov |

| Cyproheptadine 10,11-epoxide | Epoxidation | nih.gov |

| N-desmethylcyproheptadine | N-Demethylation | nih.gov |

| N-desmethyl-2-hydroxycyproheptadine | N-Demethylation, Aromatic Hydroxylation | nih.gov |

| 2-hydroxythis compound | Aromatic Hydroxylation, N-Oxidation | nih.gov |

| Quaternary ammonium (B1175870) glucuronide conjugate | Glucuronidation | medcentral.comnih.govfda.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAORTASLOWFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cyproheptadine N Oxide

Chemical Synthesis Approaches

The use of hydrogen peroxide as an oxidant is also common in the synthesis of other N-oxides. For instance, it is employed in the N-demethylation of various alkaloids through a modified Polonovski reaction, where the tertiary amine is first oxidized to its N-oxide with H₂O₂ before further reaction. rug.nl In some cases, the oxidation process using hydrogen peroxide can be catalyzed by metal salts like FeSO₄. rug.nl

m-Chloroperbenzoic acid (m-CPBA) is another powerful oxidizing agent frequently utilized for the synthesis of N-oxides from their corresponding tertiary amines. nih.govorganic-chemistry.org This reagent is known for its versatility and is used in a variety of oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. organic-chemistry.orgwikipedia.org In the context of amine oxidation, m-CPBA effectively converts tertiary amines to their respective N-oxides. organic-chemistry.org The reaction is typically carried out under mild conditions. organic-chemistry.org

The reactivity of m-CPBA is enhanced by the electron-withdrawing chlorine atom on the benzene (B151609) ring, making it more potent than peroxybenzoic acid. masterorganicchemistry.com However, commercially available m-CPBA is often a mixture containing m-chlorobenzoic acid and water, and for reactions requiring precise stoichiometry, purification may be necessary. organic-chemistry.orgwikipedia.org The oxidation mechanism is generally considered to be concerted. masterorganicchemistry.com

The efficiency and outcome of the synthesis of Cyproheptadine (B85728) N-Oxide are highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving high yields and purity of the final product.

The choice of solvent plays a significant role in the oxidation of cyproheptadine. Solvent polarity can influence the rate of N-oxide formation. escholarship.org For the hydrogen peroxide-mediated oxidation of Cyproheptadine Hydrochloride, methanol (B129727) has been reported to yield higher conversion rates. The polarity of the solvent can affect the stability of the N-oxide product, as N-oxides are stabilized by polar protic solvents. nih.gov The formation of stable hydrogen bonds with solvents like water and alcohols is a characteristic feature of N-oxides. nih.gov

Temperature is a critical parameter that directly impacts the kinetics of the oxidation reaction. nih.govnih.gov In the hydrogen peroxide-mediated synthesis, the reaction is typically conducted under reflux conditions, indicating the need for elevated temperatures to drive the reaction forward. However, controlling the temperature is also essential to minimize the formation of byproducts. For instance, in other amine oxidation reactions, the internal temperature can fluctuate, and managing this is key to the reaction's success. orgsyn.org In some enzymatic oxidation studies, even slight variations in temperature (e.g., from 37°C to 40°C) can lead to time-dependent inactivation of the enzyme, potentially through oxidative damage. nih.gov While not a direct enzymatic reaction, this highlights the general sensitivity of oxidation processes to temperature.

The stoichiometry of the oxidizing agent is a crucial factor in determining the product distribution and yield. In the synthesis of N-oxides, a stepwise increase in the amount of the oxidant can sometimes lead to the formation of multiple oxidized species. For example, in the oxidation of trifluoperazine (B1681574) with m-CPBA, incremental additions of the oxidant resulted in the formation of a di-N-oxide and subsequently a tri-oxide. nih.gov Therefore, careful control over the molar ratio of the oxidizing agent to the cyproheptadine substrate is necessary to selectively form the desired N-oxide and avoid over-oxidation or the formation of other byproducts. google.com For instance, in the synthesis of other N-oxides, molar ratios of hydrogen peroxide to the N-containing heterocyclic compound are carefully controlled, ranging from 1:1 to 3:1. google.com

Interactive Data Table: Synthesis Parameters for N-Oxidation Reactions

| Parameter | Hydrogen Peroxide Method | m-CPBA Method | General Considerations |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) semanticscholar.org | m-Chloroperbenzoic Acid (m-CPBA) nih.govorganic-chemistry.org | Purity of oxidant can affect reaction. organic-chemistry.orgwikipedia.org |

| Substrate | Cyproheptadine Hydrochloride | Tertiary Amines (e.g., Cyproheptadine) nih.govorganic-chemistry.org | Electron-rich amines react faster. masterorganicchemistry.com |

| Typical Solvent | Methanol semanticscholar.org | Dichloromethane (B109758), Chloroform (B151607) | Polar protic solvents stabilize N-oxides. nih.gov |

| Reaction Temperature | Reflux | Room Temperature to Mild Heating organic-chemistry.org | Influences reaction rate and byproduct formation. nih.govnih.gov |

| Stoichiometry | Excess H₂O₂ often used rug.nl | Controlled molar ratios to avoid over-oxidation nih.gov | Crucial for selectivity and yield. google.com |

| Work-up | Removal of excess H₂O₂ (e.g., with MnO₂) rug.nl | Washing with buffered solutions to remove acidic byproducts wikipedia.org | Purification often necessary. rug.nl |

Optimization of Reaction Conditions for Yield and Purity

Isolation and Purification Techniques

The effective separation and purification of Cyproheptadine N-Oxide isomers are paramount for their individual characterization and study. Various laboratory techniques are employed to achieve high purity of the α and β isomers.

Chromatographic Separation Methods

Chromatographic techniques are fundamental to the resolution of the geometric isomers of this compound. acs.org Column chromatography is a principal method utilized for this purpose. The stationary phase in these columns is typically silica (B1680970) gel or cellulose. acs.org The separation is based on the differential adsorption of the α and β isomers onto the stationary phase, allowing for their distinct elution.

A common approach involves packing a column with silica gel and using a solvent system, such as a mixture of methanol and chloroform, as the mobile phase. acs.orgnih.gov For instance, in one documented separation, a fluorescent silica thin layer plate was developed with a 20% methanol in chloroform (CH₃OH/CHCl₃) solution to monitor the separation, where the β-isomer exhibited a specific retention factor (Rƒ) of 0.4. acs.org High-performance liquid chromatography (HPLC) is another powerful tool for the separation of such isomers, often providing higher resolution and faster separation times. google.comnih.gov Chiral chromatography, a specialized form of HPLC, can also be employed to separate enantiomers, which are non-superimposable mirror images of each other. acs.org

Recrystallization Procedures for Enhanced Purity

Following chromatographic separation, recrystallization is a crucial step to enhance the purity of the isolated isomers. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude crystalline solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solvent.

For the α-isomer of this compound, recrystallization from absolute ethanol (B145695) has been reported to yield the hydrochloride hemihydrate salt. acs.org Similarly, the β-isomer can be purified through recrystallization to obtain a white crystalline solid. acs.org The choice of solvent is critical and is determined empirically to provide good crystal formation and effective removal of impurities.

Characterization of Isomeric Forms of this compound

The existence of α and β isomers of this compound necessitates their thorough characterization to understand their unique properties.

Identification of Alpha and Beta Isomers

The two primary geometric isomers of this compound are designated as the α and β forms. acs.org Their identification is based on a combination of physical and spectral data. Key differentiating characteristics include their melting points, nuclear magnetic resonance (NMR) spectra, and chromatographic Rƒ values on silica gel. acs.org

The α-isomer hydrochloride hemihydrate has a reported melting point of 205°-211° C (decomposition), while the β-isomer hydrochloride melts at a higher temperature of 223°-228° C (decomposition). acs.org These distinct melting points serve as a preliminary method for distinguishing between the two isomers.

| Isomer | Salt Form | Melting Point (°C) |

| α-Cyproheptadine N-Oxide | Hydrochloride Hemihydrate | 205-211 (dec.) |

| β-Cyproheptadine N-Oxide | Hydrochloride | 223-228 (dec.) |

Data sourced from patent literature. acs.org

Stereochemical Configuration Analysis of N-Oxide Isomers

The stereochemical configuration of the N-oxide isomers of Cyproheptadine has been a subject of detailed investigation. nih.gov The nitrogen atom of the piperidine (B6355638) ring in Cyproheptadine becomes a chiral center upon N-oxidation, leading to the formation of stereoisomers. The assignment of the α and β labels is based on the spatial arrangement of the oxygen atom relative to the piperidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of these isomers. nih.gov By analyzing the chemical shifts and coupling constants of the protons on the piperidine ring and the methyl group attached to the nitrogen, the relative orientation of the N-oxide bond can be determined. For the β-isomer in deuterated chloroform (CDCl₃) using tetramethylsilane (B1202638) as an internal standard, specific signals are observed: a singlet at δ 3.28 for the N-methyl group (N-CH₃), a singlet at δ 6.93 for the two protons at positions 10 and 11 of the dibenzocycloheptene ring, and a multiplet around δ 7.3 for the eight aromatic protons. acs.org The stereochemical relationship between the N+-O− bond and the protons on the ethylene (B1197577) bridge of the dibenzocycloheptene ring can be further investigated using lanthanide shift reagents in NMR studies.

| Isomer | Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |

| β-Cyproheptadine N-Oxide | ¹H | CDCl₃ | 3.28 | Singlet | N-CH₃ |

| ¹H | CDCl₃ | 6.93 | Singlet | H-10 and H-11 | |

| ¹H | CDCl₃ | 7.3 | Multiplet | Aromatic Protons |

NMR data for the β-isomer. acs.org

The absolute configuration of chiral centers can be determined using techniques such as X-ray crystallography on single crystals of the isomers or by using chiral derivatizing agents in conjunction with spectroscopic methods. While the search results confirm the existence and separation of the α and β isomers, detailed X-ray crystallographic data for the definitive assignment of their absolute stereochemistry were not explicitly provided in the reviewed literature.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and molecular weight of Cyproheptadine (B85728) N-Oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the definitive structural confirmation of Cyproheptadine N-Oxide. slideshare.netspringernature.com By analyzing the chemical shifts and coupling patterns of atomic nuclei within a magnetic field, NMR provides detailed insights into the molecular architecture.

A key diagnostic feature in the ¹H-NMR spectrum of this compound is the chemical shift of the N-methyl group on the piperidine (B6355638) ring. The formation of the N-oxide bond leads to a significant downfield shift of the protons of the methyl group. This shift is a direct consequence of the deshielding effect caused by the electronegative oxygen atom attached to the nitrogen. For instance, the chemical shift of the piperidine methyl protons in this compound is observed at approximately δ 3.4 ppm, a noticeable shift from the δ 2.8–3.0 ppm range seen for the parent Cyproheptadine. This distinct chemical shift serves as a clear indicator of N-oxidation.

Mass Spectrometry (MS) for Molecular Weight and Degradation Product Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and identifying its degradation products. lgcstandards.compsu.eduresearchgate.net This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

The molecular weight of this compound is 303.4 g/mol . lgcstandards.comscbt.com High-resolution mass spectrometry can provide an accurate mass measurement, which for this compound is 303.1623 Da. lgcstandards.comnih.gov It has been noted that under certain mass spectral conditions, such as those involving thermal degradation in a gas chromatography column or on a direct probe, Cyproheptadine N-oxides can produce unique degradation products, making their confusion with the parent compound unlikely. psu.edu For instance, one study identified a degradation product with a molecular ion peak at m/z= 324.8. semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) and direct infusion MS are powerful applications for the analysis of this compound. psu.eduresearchgate.net LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures. researchgate.netosti.gov In one investigation, LC-MS was instrumental in identifying an extraneous spot observed in thin-layer chromatography (TLC) as resulting from the N-oxide of cyproheptadine, a genuine degradate, along with a co-eluting artifact. researchgate.net Direct infusion mass spectrometry, where the sample is introduced directly into the ion source, offers rapid analysis and is particularly useful for confirming the molecular weight of purified compounds. osti.gov These techniques, often employing electrospray ionization (ESI), can readily ionize molecules like this compound, typically forming a strong protonated molecule [M+H]+. researchgate.net

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are essential for determining the concentration and assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the quantification and purity assessment of this compound. lgcstandards.com This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC method is often employed. The purity is typically determined by measuring the peak area at a specific UV wavelength, commonly 254 nm, with a purity of ≥98% being a standard requirement. Various HPLC methods have been developed for the analysis of the parent compound, Cyproheptadine, which can be adapted for its N-oxide. These methods often utilize C8 or C18 columns and mobile phases consisting of mixtures of acetonitrile (B52724) and aqueous buffers. nih.govnih.gov For instance, one method for Cyproheptadine hydrochloride uses an octadecylsilane (B103800) column with a mobile phase of 85% acetonitrile and 15% of an aqueous solution containing 0.01 M 1-octanesulfonic acid, 0.5% triethylamine, and 1% acetic acid, with UV detection at 280 nm. nih.gov Another method for determining Cyproheptadine in human urine used a C8 column with a mobile phase of ammonium (B1175870) acetate (B1210297) (0.03 M, pH = 5.5) and acetonitrile (50:50 v/v) at a flow rate of 1 mL/min and detection at 265 nm. nih.gov

Method Validation for Sensitivity, Linearity, and Accuracy

Method validation is a critical aspect of analytical chemistry, ensuring the reliability of results. For the determination of cyproheptadine and its oxidative degradation products, including the N-oxide, methods are validated according to International Conference on Harmonization (ICH) guidelines. semanticscholar.org

A study focusing on a first derivative synchronous spectrofluorimetric method demonstrated its sensitivity and linearity for determining Cyproheptadine Hydrochloride in the presence of its oxidative degradation product. semanticscholar.orgekb.eg The method was validated for several parameters, including linearity, range, limit of detection (LOD), limit of quantification (LOQ), selectivity, accuracy, and precision. semanticscholar.org The peak amplitude-concentration plot showed a linear relationship over a concentration range of 0.1–1.6 µg/mL. semanticscholar.orgekb.eg The LOD and LOQ were found to be 0.02 µg/mL and 0.06 µg/mL, respectively. semanticscholar.orgekb.eg The accuracy of this method was confirmed by a mean percent recovery of 98.97% with a relative standard deviation (RSD) of 0.982%. semanticscholar.org

Similarly, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for cyproheptadine determination was validated, showing linearity from 0.1 to 50 ng/mL with a high correlation coefficient (R² = 1). tapchidinhduongthucpham.org.vn The accuracy for this method ranged from 92% to 99%, with an RSD of 2.0-5.9%. tapchidinhduongthucpham.org.vn

Here is an interactive data table summarizing the validation parameters from a spectrofluorimetric method:

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.1–1.6 µg/mL | semanticscholar.orgekb.eg |

| Correlation Coefficient (r) | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.02 µg/mL | semanticscholar.orgekb.eg |

| Limit of Quantification (LOQ) | 0.06 µg/mL | semanticscholar.orgekb.eg |

| Accuracy (% Recovery) | 98.97 ± 0.982% | semanticscholar.org |

Gas-Liquid Chromatography (GLC) with Nitrogen-Sensitive Detection

Gas-Liquid Chromatography (GLC) equipped with a nitrogen-phosphorus detector (NPD), also known as a nitrogen-sensitive detector, is a highly sensitive technique for analyzing nitrogen-containing compounds. This method has been successfully used for the detection of various psychotropic drugs with tricyclic structures and their N-demethylated metabolites in plasma at nanogram levels. nih.gov While specific studies on this compound using this exact method are not detailed in the provided context, the principle is applicable. The nitrogen-sensitive detector offers enhanced selectivity and sensitivity for nitrogenous compounds like this compound. nih.govnih.gov The technique generally involves extraction of the analyte from a biological matrix, followed by isothermal analysis on a suitable column. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Impurity Profiling

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and identification of chemical compounds. analyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions and for impurity profiling in pharmaceuticals. nih.govamazonaws.com

In the context of this compound, TLC was used to confirm the degradation of Cyproheptadine Hydrochloride. semanticscholar.org The separation of the intact drug from its degradation product was achieved on silica (B1680970) gel 60 GF254 plates using a mobile phase of methanol (B129727): n-hexane: triethylamine: acetonitrile (10:10:10:0.1, by volume), with UV detection at 286 nm. semanticscholar.org This demonstrates the utility of TLC in qualitatively assessing the formation of this compound and other impurities. semanticscholar.orgnih.gov TLC is often favored for its simplicity, speed, and cost-effectiveness in quality control laboratories. nih.govnih.gov

Spectrofluorimetric Method Development for Degradation Product Analysis

Spectrofluorimetry is a highly sensitive analytical technique based on the fluorescence properties of molecules. nih.gov It has been developed for the analysis of various drugs and their degradation products. nih.govscirp.org

First Derivative Synchronous Spectrofluorimetry

A notable advancement in spectrofluorimetry is the use of first derivative synchronous spectrofluorimetry. This technique enhances the specificity and sensitivity of the analysis, particularly in resolving overlapping spectra of a drug and its degradation products. semanticscholar.orgekb.eg

A method was developed for the determination of Cyproheptadine Hydrochloride in the presence of its oxidative degradation product, this compound. semanticscholar.orgekb.egresearchgate.net The method is based on measuring the synchronous fluorescence of the drug in water at a constant wavelength difference (Δλ) of 120 nm. semanticscholar.orgekb.eg The presence of sodium dodecyl sulphate (SDS) as a micellar system enhances the fluorescence intensity. semanticscholar.orgresearchgate.net The first derivative spectra of the synchronous fluorescence are then used for quantification, with the peak amplitude measured at 418 nm for the parent drug. semanticscholar.orgekb.eg This approach effectively overcomes the spectral overlap between cyproheptadine and its N-oxide, allowing for accurate determination of the parent drug without interference from its degradation product. semanticscholar.org

The table below presents the key parameters for the first derivative synchronous spectrofluorimetric method:

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Δλ | Constant Wavelength Difference | 120 nm | semanticscholar.orgekb.eg |

| Measurement Wavelength | Peak amplitude of the first derivative spectra for Cyproheptadine | 418 nm | semanticscholar.orgekb.eg |

| Enhancing Agent | Micellar System | Sodium Dodecyl Sulphate (SDS) | semanticscholar.orgresearchgate.net |

Stability Studies and Degradation Pathways

Understanding the stability of a drug and its degradation pathways is essential for ensuring its quality and efficacy.

Oxidative Degradation Mechanisms from Cyproheptadine Hydrochloride

Cyproheptadine Hydrochloride is susceptible to oxidative degradation, leading to the formation of this compound. semanticscholar.orgrjptonline.org Studies have shown that heating Cyproheptadine Hydrochloride under reflux with 30% hydrogen peroxide (H2O2) for 2 hours results in its complete degradation. semanticscholar.org The formation of the N-oxide is confirmed through various analytical techniques.

Mass spectrometry of the oxidative degradation product shows a molecular ion peak at m/z = 324.8, which corresponds to the molecular weight of this compound. semanticscholar.orgresearchgate.net Furthermore, 1H NMR spectroscopy confirms the conversion to the N-oxide by the disappearance of the signal corresponding to the methyl group attached to the nitrogen atom of the piperidine ring. semanticscholar.org This oxidative transformation is a key degradation pathway for cyproheptadine. researchgate.net

Photodegradation Studies of Cyproheptadine (Parent Compound) with Implications for N-Oxide Stability

The stability of the parent compound, cyproheptadine, under light exposure is a critical factor influencing the potential formation and presence of its degradants, including this compound. N-oxides are recognized as typical degradation products of amine-containing compounds like cyproheptadine. researchgate.net Studies on the photodegradation of cyproheptadine reveal varying stability depending on the experimental conditions.

Research into the photodegradation of cyproheptadine using a heterogeneous iron oxide–oxalate complex system under UV illumination demonstrated significant degradation of the parent compound. researchgate.net In this system, measurements of Total Organic Carbon (TOC) indicated that 80% mineralization of a 10 mg L⁻¹ solution of cyproheptadine occurred after 180 minutes of treatment. researchgate.net The efficiency of this degradation process was found to be highly dependent on several operational parameters. For instance, increasing the pH of the solution led to a rapid decrease in the degradation rate constant of cyproheptadine. researchgate.net Conversely, the removal efficiency increased as the concentration of the magnetite (MGN) catalyst was increased up to 1.5 g L⁻¹. researchgate.net

Conversely, some stability studies have indicated that cyproheptadine hydrochloride can be relatively stable against photodegradation under certain conditions, such as exposure to sunlight. rjptonline.org However, it has also been noted that the degradation of cyproheptadine hydrochloride is accelerated in the presence of oxidizing agents. rjptonline.org This susceptibility to oxidation is relevant to the formation of this compound, an oxidative metabolite. researchgate.net

| Study Condition | Parameter | Observation | Reference |

|---|---|---|---|

| UV illumination with heterogeneous iron oxide–oxalate complex | Treatment Time | 80% mineralization of a 10 mg L⁻¹ solution after 180 minutes. | researchgate.net |

| Solution pH | Increasing pH resulted in a rapid decrease in the degradation rate constant. | researchgate.net | |

| Catalyst Concentration (Magnetite) | Removal efficiency increased with catalyst concentrations up to 1.5 g L⁻¹. | researchgate.net | |

| Exposure to Oxidizing Agents | General | Degradation was increased in the presence of an oxidizing agent. | rjptonline.org |

Artifact Formation during Sample Preparation and Extraction

The detection and characterization of this compound can be complicated by the formation of analytical artifacts during sample preparation and extraction procedures. nih.govspringernature.com An artifact is a substance that is not naturally present in the sample but is formed through chemical reactions during the analytical process. nih.gov Failure to identify such artifacts can lead to the misinterpretation of data, for instance, by incorrectly identifying a new degradant or impurity.

A notable example involves the use of dichloromethane (B109758) as an extraction solvent in the analysis of cyproheptadine hydrochloride tablets. researchgate.netnih.gov During a 'Related substances' thin-layer chromatography (TLC) test outlined in the British Pharmacopoeia, an extraneous spot was detected in certain cyproheptadine HCl tablets. nih.gov An in-depth investigation using Liquid Chromatography-Mass Spectrometry (LC-MS), direct infusion MS, and Nuclear Magnetic Resonance (NMR) was conducted to identify the components of this spot. nih.gov

The investigation revealed that the spot was not a single compound but a mixture of two co-eluting substances:

This compound : A genuine degradation product of cyproheptadine. nih.gov

Cyproheptadine-dichloromethane adduct : An artifact formed during the sample extraction step where dichloromethane was used as the solvent. nih.gov

This finding underscores the critical importance of solvent selection in sample preparation. The use of chlorinated solvents like dichloromethane can lead to the formation of adducts with amine-containing analytes, complicating the accurate identification and quantification of true metabolites and degradants like this compound. nih.govspringernature.com

| Component Identified in TLC Spot | Classification | Origin | Reference |

|---|---|---|---|

| This compound | Genuine Degradate | Degradation of the parent compound, Cyproheptadine. | nih.gov |

| Cyproheptadine-dichloromethane adduct (Cyproheptadine Chloromethochloride) | Artifact | Reaction between Cyproheptadine and the dichloromethane solvent during extraction. | researchgate.netnih.gov |

Metabolism and Biotransformation Studies of Cyproheptadine N Oxide

Identification as an Oxidative Metabolite

Cyproheptadine (B85728) N-Oxide is recognized as a product of oxidative metabolism. During the biotransformation of the antihistamine cyproheptadine, it undergoes extensive phase-I oxidative reactions. nih.govnactem.ac.ukcapes.gov.br Studies involving the incubation of cyproheptadine hydrochloride have successfully isolated and identified at least eight oxidative metabolites. nih.govnactem.ac.ukcapes.gov.br Through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and proton nuclear magnetic resonance (NMR) spectroscopy, researchers have confirmed the structure of these metabolic products. nih.govcapes.gov.br Among the metabolites identified from these oxidative pathways is Cyproheptadine N-Oxide. nih.govcapes.gov.brresearchgate.net

The formation of N-oxide metabolites is a known pathway in the metabolism of drugs containing a tertiary nitrogen group. hyphadiscovery.com This biotransformation is a key process that modifies the chemical structure of the parent compound.

Pharmacological and Biological Activity Investigations Preclinical and in Vitro

Receptor Interaction and Binding Affinity Profiling

Cyproheptadine (B85728) is a well-established and potent antagonist of serotonin (B10506) 5-HT2 receptors. nih.govdrugbank.comdrugs.comfda.govwikipedia.org It exhibits high affinity for both the 5-HT2A and 5-HT2C receptor subtypes. researchgate.net This antiserotonergic activity is fundamental to many of its therapeutic applications. nih.govdrugbank.com The antagonism at 5-HT2A receptors, in particular, is thought to contribute to its effectiveness in managing conditions like serotonin syndrome. wikipedia.org

Detailed binding affinity data for cyproheptadine at serotonin receptors from preclinical studies are summarized in the table below. It is important to note that these values are for the parent compound, and the affinity of Cyproheptadine N-Oxide for these receptors has not been experimentally determined.

| Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |

|---|---|---|---|

| 5-HT2A | 1.6 nM | Human recombinant receptors | researchgate.net |

| 5-HT2C | 4.5 nM | Human recombinant receptors | researchgate.net |

As a first-generation antihistamine, cyproheptadine is a potent antagonist of the histamine (B1213489) H1 receptor. nih.govdrugs.comfda.gov This action is responsible for its anti-allergic effects. nih.gov While its primary antihistaminic activity is at the H1 receptor, its interaction with the H2 receptor is less pronounced.

The table below presents the available binding affinity data for cyproheptadine at the H1 receptor. Specific binding affinity data for this compound at either H1 or H2 receptors are not available in the current body of scientific literature.

| Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |

|---|---|---|---|

| H1 | 3.1 nM | Bovine brain tissue | nih.gov |

Cyproheptadine also possesses notable anticholinergic (antimuscarinic) properties, which contribute to some of its side effects. nih.govdrugs.comfda.gov This activity results from the blockade of muscarinic acetylcholine (B1216132) receptors. The anticholinergic effects are a common characteristic of many first-generation antihistamines. nih.gov

Specific binding affinities of cyproheptadine for the different muscarinic receptor subtypes are presented in the table below. As with the other receptor systems, there is no direct data on the anticholinergic properties of this compound.

| Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |

|---|---|---|---|

| M1 | 12 nM | Human recombinant receptors | researchgate.net |

| M2 | 20 nM | Human recombinant receptors | researchgate.net |

| M3 | 15 nM | Human recombinant receptors | researchgate.net |

| M4 | 18 nM | Human recombinant receptors | researchgate.net |

| M5 | 10 nM | Human recombinant receptors | researchgate.net |

The introduction of an N-oxide group to a molecule like cyproheptadine can significantly alter its physicochemical and pharmacological properties. The N-oxide moiety increases the polarity of the molecule, which can affect its ability to cross the blood-brain barrier and may alter its interaction with receptor binding sites.

Generally, N-oxidation can lead to a decrease, increase, or no significant change in receptor binding affinity, depending on the specific receptor and the role of the nitrogen atom in the parent molecule's binding. If the nitrogen atom is directly involved in a crucial interaction with the receptor, its oxidation to an N-oxide could disrupt this binding and reduce affinity. Conversely, the N-oxide group could introduce new hydrogen bonding opportunities or alter the conformation of the molecule in a way that enhances binding to some receptors while decreasing it for others, potentially leading to a change in receptor selectivity.

Without experimental data for this compound, it is difficult to predict the precise impact of the N-oxide group on its receptor binding profile. However, it is plausible that its affinity and selectivity for serotonin, histamine, and muscarinic receptors differ from that of the parent compound, cyproheptadine.

Neuropharmacological Activity Studies

The neuropharmacological activities of cyproheptadine have been the subject of some investigation, particularly concerning its potential neuroprotective effects.

Recent research has explored the neuroprotective potential of cyproheptadine in models of Parkinson's disease. nih.gov A 2025 study demonstrated that cyproheptadine exhibited neuroprotective effects in both in vitro and in vivo models of the disease. nih.gov In a cellular model using SH-SY5Y cells, cyproheptadine showed significant neuroprotection. nih.gov Furthermore, in a mouse model of Parkinson's disease induced by MPTP, cyproheptadine was found to inhibit the expression of interleukin-6 (IL-6) and prevent the downregulation of tyrosine hydroxylase (TH) through the MAPK/NFκB pathway. nih.gov These findings suggest that cyproheptadine may preserve dopaminergic neurons and improve neurological deficits. nih.gov

The table below summarizes the key findings from this study on the neuroprotective effects of cyproheptadine. It is critical to emphasize that these studies were conducted with cyproheptadine, and there are currently no published studies investigating the neuroprotective effects of this compound in any models of neurodegenerative disease.

| Model | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| MPP+ treated SH-SY5Y cells (in vitro) | Significant neuroprotection | Not specified in abstract | nih.gov |

| MPTP-induced mouse model of Parkinson's disease (in vivo) | - Inhibited IL-6 expression

| Modulation of the MAPK/NFκB pathway | nih.gov |

Research on Seizure Threshold and Proconvulsant Potential in Animal ModelsThere is no available research on the effects of this compound on seizure thresholds or its potential proconvulsant activities in animal models.

Effects on Serotonergic and Histaminergic Neurotransmission in Epilepsy ModelsNo data could be located regarding the effects of this compound on serotonergic and histaminergic neurotransmission within the context of epilepsy models.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the pharmacological and biological activities of This compound that aligns with the requested article structure. The vast majority of published studies focus on its parent compound, Cyproheptadine (CPH).

The research areas outlined, including antiproliferative potential, cytotoxicity, inhibition of cell invasion, effects on tumor growth, metabolic rewiring, and enzymatic interactions, have been investigated for Cyproheptadine, but not its N-oxide metabolite. For instance, studies demonstrate that Cyproheptadine exhibits cytotoxic effects on lung cancer cell lines, inhibits cell migration, reduces tumor growth in animal models, and influences metabolic pathways. nih.govnih.govresearchgate.net Similarly, the inhibitory effect on human salivary alpha-amylase has been studied in the context of Cyproheptadine hydrochloride. benthamdirect.comresearchgate.net

However, specific investigations into these biological and pharmacological activities for the distinct chemical entity this compound are not present in the current body of scientific literature found. While it is identified as a metabolite of Cyproheptadine, its independent biological profile related to the requested topics has not been characterized.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on this compound based on the provided outline and the currently available research findings. The data required to populate the specified sections and subsections does not exist for this specific compound.

Studies on Orexigenic Mechanisms (Preclinical Models)

Comprehensive searches of scientific literature and biomedical databases have yielded no specific preclinical studies investigating the orexigenic (appetite-stimulating) mechanisms of the compound this compound. Research in this area has focused almost exclusively on its parent compound, cyproheptadine.

Exploration of Serotonin Antagonism on Hypothalamic Appetite Regulation

There is currently a significant lack of available scientific data from in vitro or preclinical studies exploring the specific effects of this compound on serotonin antagonism within the context of hypothalamic appetite regulation. While the parent compound, cyproheptadine, is a known serotonin antagonist with effects on the hypothalamus, the distinct pharmacological activities of its N-oxide metabolite have not been detailed in the existing literature. One study identified this compound as a metabolite of cyproheptadine when incubated with the fungus Cunninghamella elegans, but this research did not extend to the pharmacological actions of the metabolite itself.

Due to the absence of specific research on this compound's impact on hypothalamic appetite regulation and its mechanisms of serotonin antagonism, no detailed research findings or data tables can be provided. The scientific community has yet to publish dedicated investigations into the pharmacological and biological activities of this specific compound in relation to appetite.

Comparative Academic Studies with Parent Compound Cyproheptadine and Other Metabolites

Differential Pharmacokinetic Profiles and Receptor Affinities

Detailed pharmacokinetic data specifically for Cyproheptadine (B85728) N-Oxide is not extensively available in the current scientific literature. Most studies focus on the parent drug, cyproheptadine, and its major metabolites like desmethylcyproheptadine (B50868) and the epoxide derivatives.

For the parent compound, Cyproheptadine , it is known to be well-absorbed after oral administration, with peak plasma levels achieved within 1 to 3 hours. wikipedia.org It has a terminal half-life of approximately 8 hours. wikipedia.org

In contrast, while direct pharmacokinetic parameters for Cyproheptadine N-Oxide are scarce, general principles of drug metabolism suggest that the addition of an N-oxide functional group typically increases the polarity and water solubility of a compound. This modification can influence its distribution, metabolism, and excretion.

Regarding receptor affinities, Cyproheptadine is a potent antagonist at histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors. wikipedia.orgdrugbank.com It also exhibits affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov The receptor binding profile for This compound has not been specifically detailed in published studies, making a direct comparison of receptor affinities challenging. However, the structural modification inherent in N-oxidation could potentially alter the binding affinity and selectivity for these receptors compared to the parent compound.

| Compound | Peak Plasma Levels | Terminal Half-Life | Known Receptor Affinities |

|---|---|---|---|

| Cyproheptadine | 1 to 3 hours | Approximately 8 hours | Histamine H1, Serotonin 5-HT2, Muscarinic acetylcholine receptors |

| This compound | Data not available | Data not available | Data not available |

Comparison of Metabolic Pathways and Enzymatic Dependencies

The metabolism of cyproheptadine is a multifaceted process involving several enzymatic pathways. The formation of This compound has been identified as a product of oxidative phase-I metabolism. A study utilizing the fungus Cunninghamella elegans demonstrated the biotransformation of cyproheptadine into at least eight oxidative metabolites, one of which was this compound. nih.gov This study also implicated the involvement of cytochrome P450 monooxygenases in these metabolic reactions. nih.gov

Other significant metabolic pathways for cyproheptadine include:

N-demethylation to form desmethylcyproheptadine.

Aromatic hydroxylation . nih.gov

Epoxidation at the 10,11-position of the dibenzocycloheptene ring to form cyproheptadine 10,11-epoxide. nih.gov

The primary enzyme systems responsible for these transformations in humans are the hepatic cytochrome P-450 enzymes. nih.gov While the specific P450 isozymes responsible for N-oxidation of cyproheptadine have not been definitively identified, this pathway is a common metabolic route for many xenobiotics containing a tertiary amine.

| Metabolic Pathway | Resulting Metabolite | Enzymatic Dependency (Postulated) |

|---|---|---|

| N-Oxidation | This compound | Cytochrome P450 Monooxygenases |

| N-Demethylation | Desmethylcyproheptadine | Cytochrome P450 Monooxygenases |

| Aromatic Hydroxylation | Hydroxycyproheptadine isomers | Cytochrome P450 Monooxygenases |

| Epoxidation | Cyproheptadine 10,11-epoxide | Cytochrome P450 Monooxygenases |

Contrasting Biological Activities and Mechanistic Differences

The biological activities of Cyproheptadine are well-characterized and stem from its antagonist effects at H1 and 5-HT2 receptors, leading to its use in treating allergic conditions and as an appetite stimulant. wikipedia.orgdrugbank.com

In contrast, other metabolites of cyproheptadine have been studied to some extent. For instance, the desmethyl CPH-epoxide metabolite has been shown to be more potent than the parent compound in causing the loss of insulin (B600854) in RINm5F cells, suggesting a potential role in certain toxicities. nih.gov

Implications for Research on Drug-Metabolite Relationships

The case of this compound highlights the importance of characterizing all major metabolites of a drug to fully understand its disposition and effects. The lack of specific data on this particular metabolite leaves a gap in the comprehensive safety and efficacy profile of cyproheptadine.

Future research should aim to:

Isolate or synthesize this compound to enable detailed pharmacological studies.

Determine its pharmacokinetic profile in mammalian models to understand its absorption, distribution, metabolism, and excretion.

Evaluate its binding affinity and functional activity at the known targets of cyproheptadine, as well as a broader range of receptors.

Investigate its potential contribution to the therapeutic effects or adverse reactions observed with cyproheptadine administration.

Future Directions and Emerging Research Avenues for Cyproheptadine N Oxide

Elucidation of Novel Biological Activities and Targets

While the pharmacological profile of cyproheptadine (B85728) is well-documented, the specific biological activities and molecular targets of its N-oxide metabolite remain largely unexplored. The introduction of an N-oxide functional group can significantly alter a molecule's properties, including its polarity and ability to form hydrogen bonds, which may, in turn, influence its biological activity. nih.gov

Future research should focus on screening cyproheptadine N-oxide against a broad range of biological targets to identify novel activities. Based on the known activities of the parent compound, several promising areas for investigation emerge:

Oncology: Cyproheptadine has demonstrated potential in oncology, specifically in inhibiting lung metastasis and inducing metabolic changes in cancer cells. nih.gov A crucial research direction would be to investigate whether this compound shares, enhances, or diminishes these anticancer properties. In vitro studies using various cancer cell lines could elucidate its cytotoxic and anti-migratory effects.

Epigenetics: The parent compound, cyproheptadine, has been identified as an inhibitor of the histone methyltransferase Set7/9. nih.gov It is plausible that the N-oxide metabolite may also interact with epigenetic targets. Investigating the inhibitory activity of this compound against a panel of histone-modifying enzymes could reveal novel epigenetic regulatory functions.

Neuropharmacology: Researchers have explored cyproheptadine for its neuroprotective effects in preclinical models of Parkinson's disease, where it was found to inhibit the expression of interleukin-6 (IL-6). nih.gov Given that N-oxidation can alter blood-brain barrier permeability, it is pertinent to examine the neuropharmacological profile of this compound, including its anti-inflammatory and neuroprotective potential.

Antiviral Activity: Recent studies have identified cyproheptadine as having antiviral activity against the influenza A virus. mdpi.com The potential for this compound to exhibit similar or enhanced antiviral properties warrants investigation, which could open new avenues for the development of antiviral therapeutics.

Advanced Structural-Activity Relationship (SAR) Studies of N-Oxide Isomers

The formation of an N-oxide introduces a chiral center at the nitrogen atom, leading to the possibility of different stereoisomers. These isomers can exhibit distinct pharmacological and toxicological profiles. Advanced Structural-Activity Relationship (SAR) studies are essential to understand the therapeutic potential of each isomer of this compound.

Building on existing SAR studies of cyproheptadine derivatives, which have primarily focused on modifications to the tricyclic ring and have shown that even minor structural changes can drastically affect activity, future research should incorporate the N-oxide moiety. nih.gov Key areas of focus for SAR studies of this compound isomers should include:

Stereoselective Synthesis and Biological Evaluation: The development of synthetic methods to isolate or selectively synthesize the different N-oxide isomers is a critical first step. Subsequently, each isomer should be evaluated for its activity at known targets of cyproheptadine, such as histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, as well as any novel targets identified.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding affinities of the N-oxide isomers to various receptors and enzymes. This can help to rationalize observed differences in biological activity and guide the design of more potent and selective analogs.

Influence on Physicochemical Properties: The N-oxide group is known to increase polarity and hydrogen bonding capacity. nih.gov SAR studies should systematically evaluate how these changes, and the stereochemistry of the N-oxide, affect properties such as solubility, membrane permeability, and metabolic stability.

Table 1: Potential Research Focus for SAR Studies of this compound Isomers

| Research Area | Key Objectives | Methodologies |

| Stereoselective Synthesis | Develop methods to isolate or synthesize individual N-oxide isomers. | Asymmetric synthesis, chiral chromatography. |

| Biological Evaluation | Determine the pharmacological profile of each isomer at known and novel targets. | In vitro receptor binding assays, enzyme inhibition assays, cell-based functional assays. |

| Computational Modeling | Predict the binding modes and affinities of isomers to biological targets. | Molecular docking, molecular dynamics simulations. |

| Physicochemical Profiling | Characterize the impact of N-oxidation and stereochemistry on key drug-like properties. | Solubility assays, permeability assays (e.g., PAMPA), metabolic stability assays. |

Development of Advanced Analytical Techniques for Trace Analysis

To accurately study the pharmacokinetics, metabolism, and biological effects of this compound, the development of sensitive and specific analytical methods for its detection and quantification in biological matrices is paramount. While several advanced analytical techniques have been developed for the parent compound, these methods need to be adapted and validated for the N-oxide metabolite.

Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Building on existing HPLC methods for cyproheptadine, new methods optimized for the separation and quantification of this compound should be developed. nih.govijper.org The use of UHPLC can offer improved resolution and shorter analysis times.

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) will be crucial for achieving the high sensitivity and selectivity required for trace analysis in complex biological samples. researchgate.net The development of specific multiple reaction monitoring (MRM) transitions for this compound will be essential.

Advanced Sample Preparation Techniques: To enhance the detection limits, advanced sample preparation techniques such as dispersive liquid-liquid microextraction (DLLME) and solvent bar microextraction, which have been successfully applied to cyproheptadine, should be explored for the efficient extraction and preconcentration of its N-oxide metabolite from biological fluids. nih.govresearchgate.net

Table 2: Comparison of Potential Analytical Techniques for this compound

| Technique | Advantages | Considerations for N-Oxide Analysis |

| HPLC-UV | Readily available, robust. | May lack the sensitivity for very low concentrations in biological samples. |

| LC-MS/MS | High sensitivity and selectivity. | Requires optimization of ionization and fragmentation parameters for the N-oxide. |

| DLLME-HPLC | High enrichment factor, rapid. | Optimization of extraction and disperser solvents for the more polar N-oxide is necessary. |

| SBME-HPLC | High preconcentration factor, environmentally friendly. | Requires careful selection of the organic solvent and optimization of extraction time and pH for the N-oxide. |

Exploration of N-Oxide in Translational Research Models (Excluding Clinical Human Trials)

Future research should involve the administration of this compound in established animal models to investigate its effects in key therapeutic areas:

Oncology Models: In syngeneic mouse models of lung cancer, where cyproheptadine has been shown to reduce metastatic nodules, the administration of this compound could determine if it possesses similar or superior anti-metastatic properties. nih.gov

Neurodegenerative Disease Models: In rodent models of Parkinson's disease, the neuroprotective effects of this compound could be assessed by measuring markers of neuroinflammation and dopaminergic neuron survival. nih.gov

Metabolic and Appetite Regulation Models: Given cyproheptadine's use as an appetite stimulant, the effects of its N-oxide metabolite on food intake, body weight, and metabolic parameters should be investigated in rodent models. researchgate.net This is particularly relevant as cyproheptadine has been studied for preventing weight loss in children with cancer-related cachexia. clinicaltrials.gov

Pharmacokinetic and Metabolism Studies: In vivo studies in animal models, such as rats, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound itself and to understand its formation from the parent drug. ijper.org

By systematically exploring these research avenues, the scientific community can build a comprehensive understanding of this compound, potentially leading to the development of new therapeutic strategies and a more complete picture of the pharmacology of its parent compound.

Q & A

Q. Q1. What are the validated synthetic pathways for Cyproheptadine N-Oxide, and how can researchers optimize yield and purity?

Methodological Answer: this compound is synthesized via oxidation of Cyproheptadine Hydrochloride using 30% hydrogen peroxide (H₂O₂) under reflux for 2 hours . To optimize yield and purity:

- Reaction Monitoring : Use HPLC or TLC to track reaction progress and confirm completion.

- Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient solvent system (e.g., chloroform:methanol) to isolate the N-oxide.

- Characterization : Validate purity via NMR (e.g., absence of Cyproheptadine Hydrochloride peaks) and mass spectrometry (molecular ion peak matching theoretical mass).

- Yield Improvement : Adjust reaction time, temperature, and H₂O₂ concentration systematically, using factorial design experiments to identify optimal conditions .

Q. Q2. How can researchers distinguish this compound from its parent compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : this compound will exhibit a downfield shift in the proton adjacent to the oxidized nitrogen (e.g., δ 3.8–4.2 ppm for N-Oxide vs. δ 2.9–3.3 ppm for Cyproheptadine Hydrochloride) .

- Mass Spectrometry : Look for a molecular ion peak at m/z [M+H]⁺ = 335.2 (theoretical mass for C₂₁H₂₂NO·HCl) compared to the parent compound (C₂₁H₂₂N·HCl, m/z = 319.2).

- IR Spectroscopy : Identify the N-O stretch at ~1250–1350 cm⁻¹, absent in the parent compound .

Q. Q3. What are the key degradation products of this compound under varying pH conditions, and how can they be quantified?

Methodological Answer:

- Forced Degradation Studies : Expose this compound to acidic (HCl), alkaline (NaOH), and neutral conditions at elevated temperatures (e.g., 40–60°C).

- Analytical Tools : Use LC-MS/MS to identify degradation products. For quantification, develop a validated HPLC method with a C18 column and UV detection at 254 nm.

- Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Calculate degradation kinetics (e.g., first-order rate constants) .

Advanced Research Questions

Q. Q4. How do contradictory data on this compound’s metabolic stability arise, and what strategies resolve these discrepancies?

Methodological Answer: Contradictions may stem from:

- Model Variability : Differences in in vitro (e.g., liver microsomes) vs. in vivo (rodent models) systems.

- Analytical Sensitivity : Ensure LC-MS/MS methods have sufficient resolution to distinguish metabolites from matrix interference.

- Resolution Strategies :

Q. Q5. What experimental designs are optimal for studying this compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with probe substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ values via fluorometric or luminescent assays.

- Time-Dependent Inhibition (TDI) : Pre-incubate this compound with NADPH-fortified microsomes to assess mechanism-based inactivation.

- Data Analysis : Apply nonlinear regression to determine KI and kinact values. Compare with positive controls (e.g., ketoconazole) .

Q. Q6. How can researchers address low reproducibility in this compound’s neuropharmacological assays?

Methodological Answer:

- Standardization : Adopt uniform protocols for cell culture (e.g., primary neurons vs. immortalized lines), buffer composition, and endpoint measurements (e.g., calcium imaging vs. electrophysiology).

- Blinding and Controls : Include vehicle controls and blinded experimenters to minimize bias.

- Meta-Analysis : Aggregate data from multiple labs using platforms like PRIDE or MetaboLights to identify confounding variables (e.g., batch effects) .

Methodological Frameworks for Data Contradictions

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.